molecular formula C13H6Cl4N2OS B083881 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate CAS No. 13997-29-0

4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate

Cat. No. B083881
CAS RN: 13997-29-0
M. Wt: 380.1 g/mol
InChI Key: KPNRBRAYWRNRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is a chemical compound that has been widely used in scientific research. It is a thiocyanate derivative of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and has been shown to have potential applications in various fields, including agriculture and medicine.

Mechanism Of Action

The mechanism of action of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.

Biochemical And Physiological Effects

Studies have shown that 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate can have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in nucleic acid biosynthesis, as mentioned above. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate in lab experiments is its ability to selectively target certain cells, such as cancer cells. Additionally, it has been shown to have a relatively low toxicity in animal studies. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in materials science and as a fluorescent probe. Finally, more research is needed to develop more efficient synthesis methods for 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate, which could increase its availability for scientific research.

Synthesis Methods

The synthesis of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate involves the reaction of 2,4,5-trichlorophenol with thionyl chloride to form 2,4,5-trichlorophenyl chlorosulfite. This intermediate is then reacted with 4-amino-2-chlorophenol in the presence of potassium thiocyanate to yield 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate.

Scientific Research Applications

4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate has been extensively studied for its potential applications in various scientific fields. In agriculture, it has been shown to be effective in controlling the growth of weeds and pests. In medicine, it has been investigated for its potential anticancer and antiviral properties. Additionally, it has been studied for its use in materials science and as a fluorescent probe.

properties

CAS RN

13997-29-0

Product Name

4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate

Molecular Formula

C13H6Cl4N2OS

Molecular Weight

380.1 g/mol

IUPAC Name

[4-amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl] thiocyanate

InChI

InChI=1S/C13H6Cl4N2OS/c14-6-1-8(16)11(3-7(6)15)20-12-4-13(21-5-18)9(17)2-10(12)19/h1-4H,19H2

InChI Key

KPNRBRAYWRNRPO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N

Canonical SMILES

C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N

synonyms

4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate

Origin of Product

United States

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